molecular formula C8H8Cl2N2O2S B3269364 Ethyl 2-(4,6-dichloropyrimidin-2-yl)sulfanylacetate CAS No. 50892-12-1

Ethyl 2-(4,6-dichloropyrimidin-2-yl)sulfanylacetate

Cat. No.: B3269364
CAS No.: 50892-12-1
M. Wt: 267.13 g/mol
InChI Key: MRUDNMDJEPHOED-UHFFFAOYSA-N
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Description

Ethyl 2-(4,6-dichloropyrimidin-2-yl)sulfanylacetate (CAS 50892-12-1) is a high-purity chemical intermediate classified as a heterocyclic building block. Its molecular formula is C 8 H 8 Cl 2 N 2 O 2 S and it has a molecular weight of 267.132 g/mol . This compound features a pyrimidine core substituted with two chlorine atoms and a thioacetate side chain, making it a versatile scaffold for nucleophilic aromatic substitution and further functionalization. The primary research value of this compound lies in its role as a key precursor in the synthesis of more complex pyrimidine derivatives. Pyrimidine structures are of significant interest in medicinal chemistry, particularly in the development of inhibitors for various biological targets. For instance, syntheses of 4-morpholinopyrrolopyrimidines and other pyrimidine-containing compounds have been reported as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a crucial target in oncology research . The specific chlorine atoms on the pyrimidine ring can be selectively displaced by nucleophiles such as amines and alcohols, allowing researchers to build diverse libraries of molecules for biological screening. Furthermore, the ester group can be hydrolyzed to the corresponding acid or reacted with amines to form amide derivatives, expanding its utility as a multifunctional building block. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate precautions in a laboratory setting, utilizing proper personal protective equipment.

Properties

IUPAC Name

ethyl 2-(4,6-dichloropyrimidin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2S/c1-2-14-7(13)4-15-8-11-5(9)3-6(10)12-8/h3H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUDNMDJEPHOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=CC(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399704
Record name Acetic acid, [(4,6-dichloro-2-pyrimidinyl)thio]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50892-12-1
Record name Acetic acid, [(4,6-dichloro-2-pyrimidinyl)thio]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4,6-dichloropyrimidin-2-yl)sulfanylacetate typically involves the reaction of 4,6-dichloropyrimidine with ethyl 2-mercaptoacetate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,6-dichloropyrimidin-2-yl)sulfanylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4,6-dichloropyrimidin-2-yl)sulfanylacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4,6-dichloropyrimidin-2-yl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
  • Structure : Shares the pyrimidine core and sulfanylacetate ester group but replaces the 4,6-dichloro substituents with a 6-methyl group and a thietan-3-yloxy moiety at position 3.
  • Reactivity: The absence of chlorine reduces electrophilicity, making Compound 1 less reactive in substitution reactions compared to the target compound.
  • Applications : Likely used in medicinal chemistry for its balanced lipophilicity, as the methyl and thietan groups enhance membrane permeability without excessive hydrophobicity.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • Structure : Features a pyrimidine ring with chlorine and methyl substituents but replaces the sulfanylacetate ester with a carboxylic acid group.
  • Properties : The carboxylic acid group increases water solubility but reduces lipophilicity, limiting its utility in blood-brain barrier penetration. In contrast, the ester group in the target compound improves lipid solubility, favoring oral bioavailability .

Imidazole-Based Analogs ()


Compounds A–G in Figure 1 of are ethyl acetate derivatives with substituted imidazole cores. Key differences include:

  • Core Heterocycle : Imidazole (5-membered, 2 nitrogen atoms) vs. pyrimidine (6-membered, 2 nitrogen atoms).
  • Biological Activity : Imidazole derivatives (e.g., antifungal agents) often target cytochrome P450 enzymes, whereas pyrimidine analogs (e.g., the target compound) are more commonly associated with nucleic acid or kinase interactions .

Comparative Data Table

Property Ethyl 2-(4,6-Dichloropyrimidin-2-yl)sulfanylacetate Compound 1 Imidazole Analogs (e.g., Compound A)
Core Structure Pyrimidine Pyrimidine Imidazole
Substituents 4,6-Cl; 2-sulfanylacetate ester 6-Me; 4-thietan-3-yloxy Varied phenyl and halogen groups
Molecular Weight ~263.1 g/mol ~298.4 g/mol ~280–350 g/mol
Lipophilicity (LogP) ~2.5 (estimated) ~2.8 ~3.0–3.5
Reactivity High (Cl substituents enable SNAr) Moderate Low to moderate
Applications Synthetic intermediate, drug precursor Drug discovery Antifungal, anti-inflammatory agents

Research Findings and Functional Insights

  • Synthetic Utility : The 4,6-dichloro groups in the target compound facilitate sequential substitutions, enabling modular synthesis of complex molecules. For example, demonstrates its use in preparing derivatives via amine coupling .
  • Biological Relevance : Pyrimidine derivatives often exhibit higher metabolic stability than imidazole analogs due to reduced susceptibility to oxidative degradation .

Biological Activity

Ethyl 2-(4,6-dichloropyrimidin-2-yl)sulfanylacetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of specific signaling pathways. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with chlorine atoms and a sulfanyl group. The molecular formula is C9H8Cl2N2O2SC_9H_8Cl_2N_2O_2S, and its structure can be represented as follows:

C9H8Cl2N2O2S\text{C}_{9}\text{H}_{8}\text{Cl}_{2}\text{N}_{2}\text{O}_{2}\text{S}

The compound's mechanism of action primarily involves the inhibition of key signaling pathways implicated in cancer progression. Research indicates that it may act as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.

1. Antitumor Activity

Studies have demonstrated that derivatives of compounds related to this compound exhibit significant antitumor activity. For instance, one study reported that similar pyrimidine derivatives inhibited Akt phosphorylation, resulting in reduced tumor growth in prostate cancer models (PC3 cells) by up to 75% at certain doses (25–100 mg/kg) .

2. Inhibition of Cell Proliferation

The compound has shown promise in inhibiting the proliferation of various cancer cell lines. In vitro assays revealed that it could effectively reduce cell viability in MCF-7 (breast cancer) and HCT-116 (colon cancer) cells with IC50 values ranging from 45 to 97 nM .

3. Impact on Signaling Pathways

This compound has been implicated in the modulation of several key signaling pathways:

  • PI3K/Akt Pathway: Inhibition leads to decreased phosphorylation of downstream targets such as PRAS40 .
  • Cell Cycle Regulation: The compound induces cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic agent .

Case Study 1: Prostate Cancer

In a study involving prostate cancer xenografts, administration of related compounds resulted in significant tumor growth inhibition. The effects were dose-dependent, with higher doses yielding greater reductions in tumor size .

Case Study 2: Breast Cancer

Another study focused on MCF-7 cells demonstrated that treatment with this compound led to apoptosis induction and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .

Summary of Research Findings

Activity Cell Line IC50 (nM) Effect
Antitumor ActivityPC3N/ATumor growth inhibition
Proliferation InhibitionMCF-745–97Cell viability reduction
Apoptosis InductionHCT-1166–99Apoptosis and cell cycle arrest

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4,6-dichloropyrimidin-2-yl)sulfanylacetate, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 4,6-dichloropyrimidine-2-thiol with ethyl bromoacetate or chloroacetate in the presence of a base (e.g., diisopropylethylamine) in polar aprotic solvents like DMF at elevated temperatures (120°C for 20 hours) . Key optimization parameters include:

  • Solvent choice : DMF enhances nucleophilicity of the thiol group.
  • Base selection : Tertiary amines minimize side reactions like hydrolysis.
  • Temperature control : Prolonged heating improves yield but risks decomposition.
StudySolventBaseTemp (°C)YieldReference
1DMFDIPEA12063%
2THFK₂CO₃8058%

Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

  • ¹H/¹³C NMR : Confirm the presence of the ethyl ester (δ ~4.2 ppm for CH₂, ~1.3 ppm for CH₃) and pyrimidine ring protons (δ ~8.5 ppm for aromatic H) .
  • IR Spectroscopy : Validate the thioester bond (C=S stretch ~650 cm⁻¹) and ester carbonyl (C=O stretch ~1720 cm⁻¹) .
  • Mass Spectrometry (ESI+) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 295.1 for C₈H₈Cl₂N₂O₂S) .

Advanced verification may involve 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between calculated and observed NMR/IR data often arise from:

  • Tautomerism : The pyrimidine-thiol group may exhibit thione-thiol tautomerism, altering spectral profiles .
  • Solvent effects : Polar solvents like DMSO-d₆ can shift proton signals due to hydrogen bonding.
  • Impurities : Trace byproducts (e.g., hydrolysis products) may introduce extraneous peaks.

Mitigation strategies :

  • Compare data with structurally similar compounds (e.g., ethyl 2-[(4-methylpyridin-2-yl)sulfanyl]acetate ).
  • Use computational tools (DFT calculations) to predict NMR chemical shifts and validate experimental results .

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?

Crystallographic analysis using SHELXL may encounter:

  • Disorder in the ethyl group : Modeled using split positions with constrained thermal parameters.
  • Twinning : Common in pyrimidine derivatives; resolved via TWIN/BASF commands in SHELXL .
  • Low-resolution data : Improve data quality by optimizing crystal growth (e.g., slow evaporation of chloroform/acetone mixtures ).

Example bond lengths from a related structure:

Bond TypeLength (Å)Reference
C-S1.76
C-Cl1.73

Q. How does modifying the pyrimidine core impact biological activity, and what assays are used to evaluate this?

Substituents on the pyrimidine ring influence interactions with biological targets (e.g., ribosomes ). For example:

  • Chlorine atoms : Enhance electrophilicity, improving binding to ribosomal RNA .
  • Thioester side chain : Increases solubility and hydrogen-bonding capacity .

Assays :

  • Antimicrobial testing : MIC assays against S. aureus or E. coli .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease activity .

Q. What computational methods are employed to predict the compound’s reactivity and interaction with biological targets?

  • Docking studies (AutoDock/Vina) : Model binding to ribosomal subunits or enzymes (e.g., PPARγ ).
  • MD simulations : Assess stability of ligand-receptor complexes over time .
  • QSAR models : Correlate structural features (e.g., Cl substituents) with bioactivity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across studies?

Reported solubility variations often stem from:

  • Purity differences : Impurities like unreacted starting materials increase apparent solubility.
  • Measurement methods : Shake-flask vs. HPLC-derived solubility values .
  • Polymorphism : Crystalline vs. amorphous forms exhibit distinct solubility profiles .

Best practices :

  • Standardize measurement protocols (e.g., USP guidelines).
  • Characterize solid-state forms via PXRD .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4,6-dichloropyrimidin-2-yl)sulfanylacetate
Reactant of Route 2
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Ethyl 2-(4,6-dichloropyrimidin-2-yl)sulfanylacetate

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